Ethyl 5-cyano-2-oxovalerate
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Overview
Description
Ethyl 5-cyano-2-oxovalerate, also known as ethyl 5-cyano-2-oxopentanoate, is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . This compound is characterized by the presence of a cyano group (-CN) and an oxo group (=O) attached to a valerate ester. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-cyano-2-oxovalerate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified through distillation or recrystallization techniques to achieve the desired quality for various applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyano-2-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-cyano-2-oxovalerate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-cyano-2-oxovalerate involves its reactivity with various nucleophiles and electrophiles. The cyano group can undergo nucleophilic addition reactions, while the oxo group can participate in electrophilic addition reactions. These interactions lead to the formation of new chemical bonds and the generation of diverse products. The compound’s reactivity is influenced by the electronic and steric properties of its functional groups .
Comparison with Similar Compounds
Ethyl 5-cyano-2-oxovalerate can be compared with other similar compounds, such as:
Ethyl cyanoacetate: Similar in structure but lacks the oxo group, making it less reactive in certain reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and solubility.
Ethyl 2-cyano-3-oxobutanoate: Similar in having both cyano and oxo groups but differs in the position of these groups on the carbon chain.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 5-cyano-2-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDNGORKEHABKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641277 |
Source
|
Record name | Ethyl 5-cyano-2-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857431-56-2 |
Source
|
Record name | Ethyl 5-cyano-2-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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